

TAK-960 Versus Other PLK1 Inhibitors: A Preclinical Comparative Guide

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Compound of Interest		
Compound Name:	TAK-960 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with other notable PLK1 inhibitors: volasertib, onvansertib, and rigosertib. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4] This makes PLK1 an attractive target for anticancer therapy. PLK1 inhibitors disrupt the cell cycle in rapidly dividing cancer cells, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[3][5]

Mechanism of Action of PLK1 Inhibitors

PLK1 inhibitors primarily act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PLK1 protein and thereby blocking its kinase activity.[3] This inhibition sets off a cascade of events culminating in cell cycle arrest at the G2/M transition phase.[3] The disruption of PLK1 function prevents the proper formation of the mitotic spindle and chromosome segregation, ultimately leading to mitotic catastrophe and cell death in cancerous cells.[3] Rigosertib,



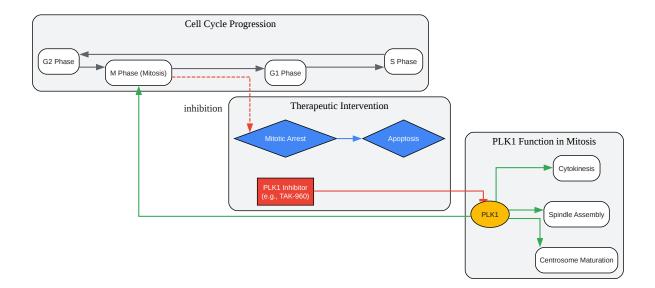




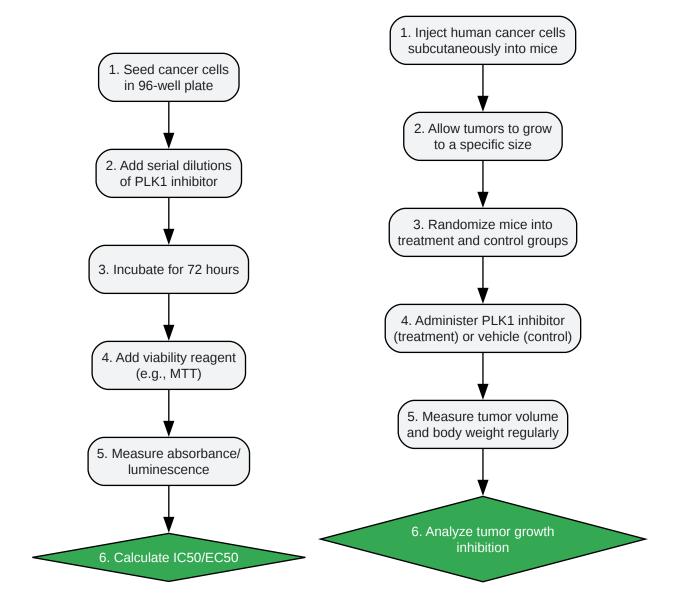
however, is described as a non-ATP-competitive inhibitor that also targets other pathways, including PI3K and RAS signaling.[4][6]

Below is a diagram illustrating the central role of PLK1 in mitosis and the general mechanism of action of PLK1 inhibitors.









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